
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the N-Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Introduction of the N-Boc Group: The N-Boc group can be introduced by reacting the triazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Substituted triazoles with various functional groups.
Deprotection Reactions: Free amine derivatives of the triazole.
Oxidation and Reduction Reactions: Oxidized or reduced triazole derivatives.
科学的研究の応用
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-stacking, and dipole-dipole interactions. The presence of the N-Boc group can influence the compound’s solubility, stability, and bioavailability.
類似化合物との比較
1H-1,2,3-Triazole: The parent compound without the N-Boc and ethyl groups.
1-Ethyl-1H-1,2,3-triazole: Similar structure but without the N-Boc group.
N-Boc-1H-1,2,3-triazole: Similar structure but without the ethyl group.
Uniqueness: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the N-Boc protecting group and the ethyl substituent. These modifications can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
tert-butyl N-(1-ethyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-5-13-6-7(11-12-13)10-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,10,14) |
InChIキー |
REXBAVBOWPIURP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


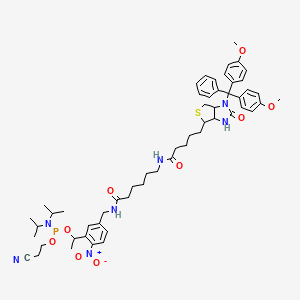
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
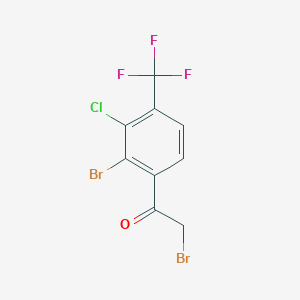
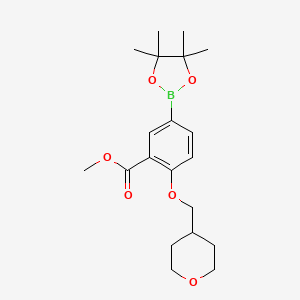
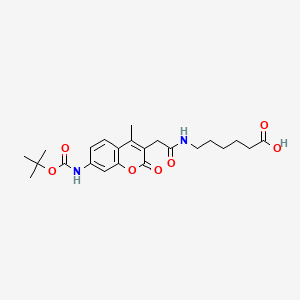
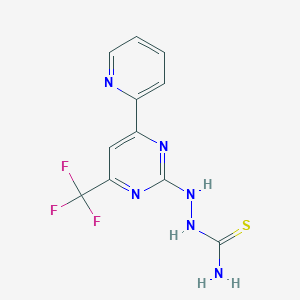
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
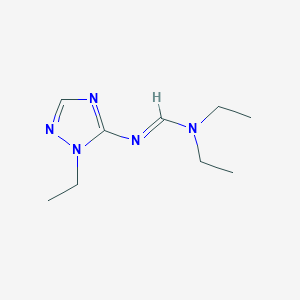

![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
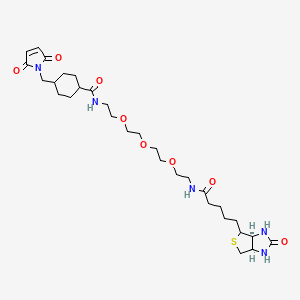
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
